N-tert-butyl-6-chloropyridazine-3-carboxamide
Overview
Description
N-tert-butyl-6-chloropyridazine-3-carboxamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a tert-butyl group, a chloropyridazine ring, and a carboxamide functional group. Its molecular formula is C9H12ClN3O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-6-chloropyridazine-3-carboxamide typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-6-chloropyridazine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidation can occur at the tert-butyl group or the pyridazine ring, leading to the formation of different oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives, while reduction reactions can produce various reduced forms of the original compound.
Scientific Research Applications
N-tert-butyl-6-chloropyridazine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-tert-butyl-6-chloropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-6-chloropyridazine-3-carboxamide: Unique due to its specific substitution pattern and functional groups.
tert-butyl N-(6-chloropyridazin-3-yl)carbamate: Similar structure but with a carbamate functional group instead of a carboxamide.
6-chloropyridazine-3-carboxamide: Lacks the tert-butyl group, leading to different chemical and biological properties
Uniqueness
This compound stands out due to its combination of a tert-butyl group, chloropyridazine ring, and carboxamide functional group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-tert-butyl-6-chloropyridazine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-9(2,3)11-8(14)6-4-5-7(10)13-12-6/h4-5H,1-3H3,(H,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRIYZWFJKQUNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=NN=C(C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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